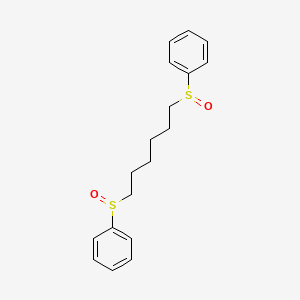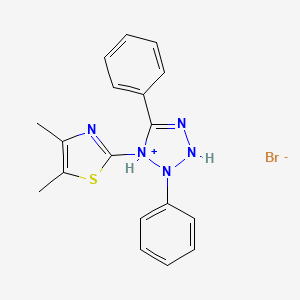
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a chemical compound known for its diverse applications in scientific research. This compound is often used in various assays and has significant importance in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is commonly used in cell viability assays, such as the MTT assay, to measure cell proliferation and cytotoxicity.
Medicine: It has applications in drug development and testing, particularly in evaluating the efficacy of anticancer drugs.
Industry: The compound is used in the production of dyes and other chemical products
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial dehydrogenases, and the pathways involved are related to cellular respiration and energy production .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in cell viability assays. Its ability to be reduced to a formazan product makes it a valuable tool in biological research .
Propiedades
Número CAS |
402789-90-6 |
|---|---|
Fórmula molecular |
C18H18BrN5S |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
2-(2,5-diphenyl-1,3-dihydrotetrazol-1-ium-1-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-21-23(22)16-11-7-4-8-12-16;/h3-12,21H,1-2H3;1H |
Clave InChI |
NEMYGKLAKGMLPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)[NH+]2C(=NNN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
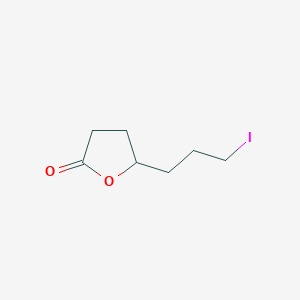
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
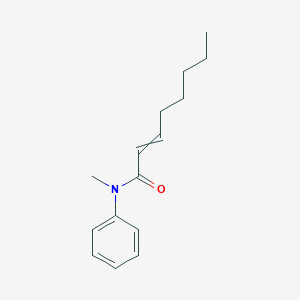
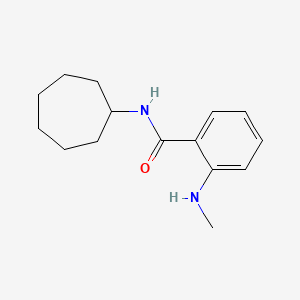
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
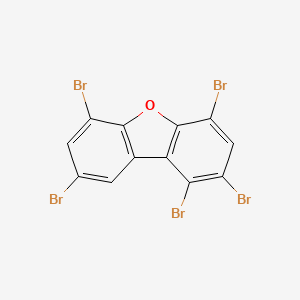


![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
